molecular formula C6H4ClN3 B2640140 7-Chloro-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1427452-48-9

7-Chloro-[1,2,4]triazolo[1,5-a]pyridine

Cat. No. B2640140
M. Wt: 153.57
InChI Key: LDKRPCKISZJOQB-UHFFFAOYSA-N
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Description

7-Chloro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound . It is part of the triazolo[1,5-a]pyridine family, which are known for their various biological activities .


Synthesis Analysis

The synthesis of 7-Chloro-[1,2,4]triazolo[1,5-a]pyridine and similar compounds often involves multicomponent reactions . These reactions can significantly simplify experimental procedures, provide access to new, highly complex molecules in a single step, and improve the yields of target products .


Molecular Structure Analysis

The molecular structure of 7-Chloro-[1,2,4]triazolo[1,5-a]pyridine consists of a six-membered ring with two carbon and three nitrogen atoms . The InChI code for this compound is 1S/C6H4ClN3/c7-5-1-2-10-6(3-5)8-4-9-10/h1-4H .


Physical And Chemical Properties Analysis

7-Chloro-[1,2,4]triazolo[1,5-a]pyridine is a solid at room temperature . It has a molecular weight of 153.57 . The compound should be stored in a refrigerator .

Scientific Research Applications

  • Pharmaceutical Chemistry

    • Triazole compounds, including “7-Chloro-[1,2,4]triazolo[1,5-a]pyridine”, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
    • They are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
    • The synthesis and pharmacological activities of triazole derivatives have been analyzed in the current literature .
    • The results show that these compounds have significant potential in drug discovery against cancer cells, microbes, and various types of diseases in the human body .
  • Organic Catalysts and Material Sciences

    • 1,2,4-Triazoles, including “7-Chloro-[1,2,4]triazolo[1,5-a]pyridine”, have usages in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts .
    • They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
    • The synthesis of this scaffold exhibits biological activity and provides access to a wide range of 1,2,4-triazole via multistep synthetic routes .
    • The results show that these compounds have significant potential in the development of new structures for pharmaceutical applications .
  • Fluorescent Emitter in Optoelectronics

    • “7-Chloro-[1,2,4]triazolo[1,5-a]pyridine” is employed as a novel electron acceptor to construct a deep-blue bipolar fluorescent emitter .
    • Single crystals of this compound show a special packing mode which may provide a carrier transport channel .
    • It has a high photoluminescence quantum yield of 97.5% in a neat film .
    • The results show that this compound has significant potential in optoelectronic applications .
  • Antimicrobial Agents

    • Nitrogen-containing heterocyclic compounds, including triazoles, have become popular drugs .
    • They are used in the pharmaceutical field, in addition to biologically active natural products .
    • Some synthetic nitrogen-containing heterocyclic compounds have been used as drugs such as chlorpromazine for psychosis, captopril for hypertension, delorazepam for anxiety, and isoniazid for tuberculosis .
  • Treatment of Dyslipidemia, Coronary Heart Disease, and Diabetes

    • Among the fatty acid-binding proteins (FABPs) isoforms, FABP4 and FABP5 have been recognized as potential therapeutic targets for some disorders, such as dyslipidemia, coronary heart disease, and diabetes .
    • Triazole-containing compounds could potentially be used in the treatment of these disorders .
  • Antipsychotic, Antihypertensive, Anti-anxiety, and Antitubercular Agents
    • Some synthetic nitrogen-containing heterocyclic compounds have become popular drugs .
    • They are used in the pharmaceutical field, in addition to biologically active natural products .
    • Some of these compounds have been used as drugs such as chlorpromazine for psychosis, captopril for hypertension, delorazepam for anxiety, and isoniazid for tuberculosis .

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

7-chloro-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-5-1-2-10-6(3-5)8-4-9-10/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKRPCKISZJOQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=N2)C=C1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-[1,2,4]triazolo[1,5-a]pyridine

Citations

For This Compound
4
Citations
RA Mekheimer, AAR Sayed… - Journal of Medicinal …, 2012 - ACS Publications
In this paper we report the synthesis of some novel 1,2,4-triazolo[1,5-a]pyridine and azolotriazolopyridine ring systems. The products were screened for various types of activity like …
Number of citations: 113 pubs.acs.org
C Tian, G Zhang, Z Xia, N Chen, S Yang, L Li - European Journal of …, 2022 - Elsevier
The aryl hydrocarbon receptor (AhR), a ligand-dependent transcription factor, can regulate the immune balance of Th17/22 and Treg cells, which plays an important role in the …
Number of citations: 9 www.sciencedirect.com
R Ayothiraman, D Bandaru… - … Process Research & …, 2019 - ACS Publications
Propylphosphonic anhydride has been shown to be an effective reagent for the synthesis of substituted [1,2,4]triazolo[1,5-a]pyridines from the corresponding N′-hydroxy-N-…
Number of citations: 7 pubs.acs.org
Y Lyu, L Huang, X Zhu, S Lu, Y Mao - Organic Preparations and …, 2021 - Taylor & Francis
Tucatinib (1, Scheme 1), also named as irbinitinib, ARRY-380 or ONT-380, marketed as TukysaTM, is an oral inhibitor of HER2 (human epidermal growth factor receptor tyrosine kinase …
Number of citations: 2 www.tandfonline.com

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